Strontium tungsten oxide

Description

Properties

IUPAC Name |

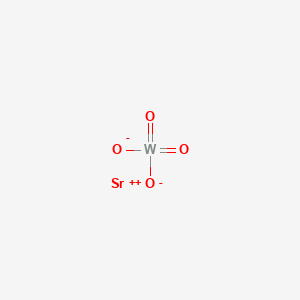

strontium;dioxido(dioxo)tungsten | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.Sr.W/q;;2*-1;+2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXELQHMRKFESFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[Sr+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SrWO4, O4SrW | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | Strontium tungstate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Strontium_tungstate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrothermal Synthesis: Controlled Crystallization under Elevated Temperatures

Hydrothermal methods dominate SrWO₄ synthesis due to their ability to produce phase-pure crystals with tailored morphologies. In a representative approach, Li et al. synthesized Ta-doped hexagonal tungsten oxide via hydrothermal reaction at 180°C for 24 hours, achieving enhanced Sr²⁺ adsorption capacity . Similarly, Sun et al. demonstrated that SrWO₄ nanoparticles (40–50 nm) and nanorods form under hydrothermal conditions by adjusting the molar ratio (w) of water to cetyltrimethylammonium bromide (CTAB) .

Key parameters include:

-

Precursor composition : Sodium tungstate (Na₂WO₄·2H₂O) and strontium nitrate (Sr(NO₃)₂) are commonly dissolved in acidic media (e.g., HCl or oxalic acid) .

-

Temperature and duration : Crystallization typically occurs between 90°C and 200°C for 10–24 hours .

-

Post-synthesis treatment : Calcination at ≥300°C induces phase transformation from orthorhombic WO₃·H₂O to monoclinic WO₃ .

Table 1: Hydrothermal Synthesis Conditions and Outcomes

Solvothermal-Mediated Microemulsion: Morphological Tunability

The solvothermal-microemulsion hybrid method enables precise control over nanoparticle size and shape. Sun et al. synthesized SrWO₄ nanopeanuts (100–150 nm) and rough-surfaced nanorods by varying the w value (water-to-CTAB ratio) in a cyclohexane/CTAB/1-pentanol system . Higher w values promoted anisotropic growth, yielding nanorods due to reduced micelle rigidity and enhanced precursor diffusion.

Critical factors :

-

Surfactant concentration : CTAB concentrations ≤0.1 M favor spherical nuclei, while higher concentrations induce rod-like growth .

-

Solvent polarity : Polar solvents like ethanol accelerate nucleation, whereas nonpolar solvents (e.g., cyclohexane) delay crystallization, enabling morphology refinement .

Surfactant-Assisted Hydrothermal Growth: Hierarchical Architectures

Surfactants such as CTAB and polyethylene glycol (PEG) template the growth of SrWO₄ hierarchical structures. Tian et al. reported 3D SrWO₄ microspheres (2–3 µm) using CTAB, where the surfactant adsorbed onto specific crystal facets, promoting self-assembly . Field-emission scanning electron microscopy (FESEM) revealed that microspheres comprise radially aligned nanorods, which enhance photoluminescence intensity due to reduced surface defects .

Mechanistic insights :

-

Nucleation : Strontium and tungstate ions form complexes with surfactant headgroups.

-

Oriented attachment : CTAB stabilizes (112) and (004) crystal planes, guiding epitaxial growth .

-

Ostwald ripening : Smaller nanoparticles dissolve and recrystallize on larger structures, smoothing surfaces .

Ion Injection into Hot Aqueous Solutions: Rapid Crystallization

The injection of ions into a hot aqueous solution (IIHAS) method achieves rapid crystallization with minimal agglomeration. CDMF researchers injected Sr(NO₃)₂ into preheated Na₂WO₄ solutions (90°C), yielding SrWO₄ microcrystals within 10 minutes . Raman spectroscopy confirmed the scheelite-type structure (space group I4₁/a), with characteristic bands at 880 cm⁻¹ (W–O stretching) and 320 cm⁻¹ (O–W–O bending) .

Advantages of IIHAS :

-

Scalability : Continuous ion injection allows large-scale production.

-

Phase purity : High-temperature mixing suppresses intermediate phases like SrWO₄·H₂O .

Comparative Analysis of Photocatalytic and Photoluminescent Properties

Synthesis methods profoundly influence SrWO₄’s functional properties:

Photocatalytic activity : IIHAS-synthesized microcrystals degrade 95% of rhodamine B (RhB) under UV irradiation in 60 minutes, outperforming hydrothermally grown nanoparticles (75% degradation) . This enhancement arises from the scheelite structure’s broad absorption edge (~380 nm) .

Photoluminescence (PL) : Surfactant-assisted microspheres exhibit dual emission peaks at 432 nm (blue) and 505 nm (green), attributed to charge transitions in [WO₄]²⁻ tetrahedra . Solvothermal nanorods show quenched PL due to surface traps, whereas nanoparticles exhibit intense emission .

Table 2: Functional Properties of SrWO₄ Synthesized via Different Methods

| Method | Bandgap (eV) | PL Peaks (nm) | Photocatalytic Efficiency (%) | Source |

|---|---|---|---|---|

| Hydrothermal | 3.4 | 432, 505 | 75 | |

| IIHAS | 3.2 | – | 95 | |

| Solvothermal-microemulsion | 3.5 | 420 | 68 |

Patent-Based Approaches: Industrial-Scale Production

A U.S. patent (US20050025700A1) details a scalable route using ammonium paratungstate (APT) and HCl . Key steps include:

-

Precursor preparation : APT is dissolved in HCl to form a clear solution.

-

Precipitation : Dilution with water induces instantaneous precipitation of WO₃·H₂O nanoparticles.

-

Calcination : Annealing at 500°C yields phase-pure WO₃ nanopowder . While this method targets tungsten oxide, analogous protocols apply to SrWO₄ by substituting strontium salts.

Chemical Reactions Analysis

Thermal Decomposition and Surface Reactions

SrWO₄ exhibits complex behavior at high temperatures when interfaced with metals like tungsten:

-

Below 1150 K : Partial dissociation occurs, releasing Sr atoms that migrate to tungsten’s {110} crystal edges, forming Sr clusters .

-

1150–1550 K : Two distinct surface structures emerge:

-

Above 1550 K : Desorption of oxygen leaves a tungsten-rich surface, with subsequent desorption requiring ~140 kcal/mol .

Catalytic and Photocatalytic Activity

SrWO₄ demonstrates promising catalytic properties:

Hydrogen Evolution Reaction (HER)

When doped with iridium in a perovskite oxynitride structure (SrW(O,N)₃:Ir), it achieves:

-

Overpotential of 8 mV at 10 mA/cm² in 0.5 M H₂SO₄.

Photocatalytic Water Splitting

In composite systems (e.g., with ZnO or g-C₃N₄), SrWO₄ enhances charge separation via Z-scheme mechanisms, improving H₂ production rates .

Comparative Analysis with Other Tungstates

| Compound | Formula | Structure | Key Properties |

|----------------|-----------|---------------|

Scientific Research Applications

Photocatalytic Applications

Photocatalytic Activity

Strontium tungsten oxide exhibits notable photocatalytic properties, enabling it to facilitate chemical reactions under light exposure. This characteristic makes it a candidate for environmental remediation, particularly in the degradation of organic pollutants. Studies have demonstrated that this compound can enhance photocatalytic efficiency when combined with other materials such as titanium dioxide, forming heterojunctions that improve overall performance in degrading contaminants like dyes and pharmaceuticals in wastewater treatment.

Table 1: Comparison of Photocatalytic Materials

| Material | Photocatalytic Efficiency | Notable Applications |

|---|---|---|

| This compound | High | Wastewater treatment, dye degradation |

| Titanium Dioxide | Moderate | Air purification, self-cleaning surfaces |

| Zinc Oxide | Moderate | Antimicrobial coatings |

Electrochromic Devices

Electrochromic Behavior

this compound demonstrates electrochromic properties, allowing it to change color in response to an applied voltage. This feature is particularly useful in smart windows and displays where control over light transmission is desired. The compound's stability and responsiveness make it suitable for applications in energy-efficient buildings and electronic displays.

Biomedical Applications

Biocompatibility and Drug Delivery

Research into the biological activity of this compound indicates its potential use in biomedicine. Its non-toxic nature and chemical stability suggest that it could be employed in drug delivery systems or as a contrast agent in imaging techniques. Studies have shown that this compound can influence cellular behavior, which opens avenues for further exploration in targeted therapies.

Energy-Related Technologies

Electrocatalytic Properties

The electrocatalytic capabilities of this compound are being investigated for applications in energy conversion and storage systems. Its interaction with various electrolytes can enhance performance in devices such as fuel cells and batteries. Ongoing research focuses on optimizing these interactions to improve energy efficiency and storage capacity.

Case Study 1: Photodegradation of Dyes

A study explored the use of this compound for the photodegradation of methyl red dye from aqueous solutions. The results indicated that the compound effectively reduced dye concentration under UV light, demonstrating its potential for environmental cleanup applications .

Case Study 2: Electrochromic Window Technology

Research has shown that incorporating this compound into electrochromic devices can significantly enhance their performance compared to traditional materials. These devices can provide dynamic control over light and heat entering buildings, contributing to energy savings .

Mechanism of Action

The mechanism of action of strontium tungsten oxide involves its ability to absorb and convert light into heat, which is utilized in photothermal applications. The compound’s unique oxygen defect structure and strong local surface plasma resonance contribute to its efficient light-to-heat conversion properties . In environmental applications, its sorption characteristics allow it to effectively remove strontium ions from water, making it useful for decontamination purposes .

Comparison with Similar Compounds

Table 1: Structural Properties of Selected Tungsten-Based Oxides

Electronic and Optical Properties

SrWO₄’s wide bandgap (~4.5 eV) limits its visible-light absorption compared to WO₃ (~2.8 eV), which is more effective in solar-driven applications. However, SrWO₄’s higher electron mobility (0.1–1 cm²/V·s) surpasses that of Na₂WO₄ (0.01 cm²/V·s) due to reduced lattice scattering . Doping strategies, such as substituting W with Ir in SrWO₄, lower the bandgap to 2.3 eV and enhance catalytic activity for hydrogen evolution (overpotential: 8 mV at 10 mA/cm²), outperforming Pt/C .

Thermal and Mechanical Behavior

SrWO₄ demonstrates superior thermal stability (decomposition >1200°C) compared to WO₃ (~800°C) and Ag₂WO₄ (~600°C). In borotellurite glasses, SrO doping increases density (4.8–5.2 g/cm³) and elastic moduli (70–85 GPa) more effectively than MnO due to Sr’s higher atomic mass (87.62 vs. 54.94 g/mol) . Conversely, WO₃-based glasses exhibit lower thermal expansion coefficients (3–5 ×10⁻⁶/K) but higher fragility .

Biological Activity

Strontium tungsten oxide (SrWO₄) is a compound that has garnered attention in recent years for its potential applications in biomedicine, particularly due to its unique biological properties. This article explores the biological activity of SrWO₄, highlighting its synthesis, biocompatibility, and potential applications in drug delivery and imaging.

Synthesis and Properties

This compound can be synthesized through various methods, including solid-state reactions and sol-gel processes. The compound exhibits a tetragonal crystal structure, which contributes to its stability and unique properties. Notably, SrWO₄ is characterized by:

- Chemical Formula : SrWO₄

- Crystal Structure : Tetragonal

- Notable Properties : High stability, excellent photocatalytic activity, biocompatibility

Comparison with Other Tungstates

| Compound | Chemical Formula | Crystal Structure | Notable Properties |

|---|---|---|---|

| This compound | SrWO₄ | Tetragonal | High stability, excellent photocatalytic activity |

| Calcium Tungstate | CaWO₄ | Tetragonal | Used in scintillation detectors |

| Barium Tungstate | BaWO₄ | Tetragonal | Exhibits luminescent properties |

| Lead Tungstate | PbWO₄ | Tetragonal | High refractive index |

Biocompatibility

Research indicates that this compound possesses significant biocompatibility , making it suitable for biomedical applications. Its non-toxic nature and chemical stability allow it to interact favorably with biological systems. In vitro studies have demonstrated that SrWO₄ does not exhibit cytotoxic effects on mammalian cells at various concentrations, suggesting its potential for safe use in medical applications.

Drug Delivery Systems

One of the promising applications of SrWO₄ is in drug delivery systems. The compound's ability to form heterojunctions with other materials enhances its efficiency in delivering therapeutic agents. Studies have shown that when combined with polymers or other nanomaterials, SrWO₄ can improve the release profiles of drugs, enhancing their bioavailability and therapeutic effects.

Imaging Techniques

This compound has also been explored as a contrast agent in imaging techniques. Its unique optical properties make it a candidate for enhancing the visibility of tissues during imaging procedures such as MRI or CT scans. The compound's ability to absorb X-rays effectively can potentially improve diagnostic accuracy.

Case Studies

Case Study 1: Antibacterial Activity

A study investigating the antibacterial properties of tungsten oxide nanodots (related to SrWO₄) revealed robust antibacterial activity against both gram-negative and gram-positive bacteria. The mechanism was attributed to the generation of reactive oxygen species (ROS) upon light exposure, leading to bacterial membrane damage. While this study focused on tungsten oxide, it underscores the potential for similar mechanisms in this compound .

Case Study 2: Photocatalytic Applications

Research has demonstrated that this compound exhibits excellent photocatalytic activity under UV light. This property can be utilized in environmental applications, such as water purification and degradation of organic pollutants. The compound's ability to generate hydroxyl radicals under light exposure enhances its effectiveness in these applications.

Q & A

Q. What are the established methods for synthesizing high-purity strontium tungsten oxide (SrWO₄) in laboratory settings?

SrWO₄ is typically synthesized via co-precipitation or solid-state reactions .

- Co-precipitation : Reacting strontium nitrate (Sr(NO₃)₂) with sodium tungstate (Na₂WO₄) in aqueous solution under controlled pH (~7–9). The precipitate is filtered, washed, and calcined at 600–800°C to form crystalline SrWO₄ .

- Solid-state synthesis : Mixing SrCO₃ and WO₃ powders in stoichiometric ratios, followed by high-temperature sintering (900–1100°C) in inert or oxidizing atmospheres .

Key parameters : pH control during co-precipitation and calcination temperature critically influence phase purity and crystallinity.

Q. Which characterization techniques are most effective for analyzing the crystallographic and morphological properties of SrWO₄?

- X-ray diffraction (XRD) : Identifies crystal structure (tetragonal scheelite-type) and phase purity .

- Scanning electron microscopy (SEM) : Reveals particle morphology (e.g., spherical or rod-like structures) and grain size distribution .

- Energy-dispersive spectroscopy (EDS) : Confirms elemental composition and detects impurities .

- Density measurements : Theoretical vs. experimental density comparisons (e.g., 6.187 g/cm³ for SrWO₄) assess porosity .

Q. What safety protocols are critical when handling this compound in powder form?

- Personal protective equipment (PPE) : Lab coat, gloves, and safety goggles to prevent skin/eye contact (Sr compounds are irritants) .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Waste disposal : Collect residues for hazardous waste management to prevent environmental contamination .

Advanced Research Questions

Q. How can the mechanical properties of aluminum-based composites reinforced with SrWO₄ be optimized through compositional adjustments?

- Reinforcement strategy : Incorporate SrWO₄ particles (3–12 wt%) into Al7075 alloy via stir casting , using Mg as a wetting agent to improve dispersion .

- Optimal composition : At 3 wt% SrWO₄, tensile strength increases by 43% due to grain refinement and dislocation pinning. Beyond 3 wt%, brittleness rises, reducing ductility .

- Methodology : Mechanical testing (tensile/compression), wear analysis (pin-on-disk), and SEM to correlate microstructure with performance .

Q. What are the underlying mechanisms behind the photothermal conversion efficiency of SrWO₄-based materials in biomedical applications?

- Near-infrared (NIR) absorption : SrWO₄’s bandgap (~3.8 eV) allows excitation under NIR light, generating localized heat for photothermal therapy .

- Surface modification : Coating SrWO₄ with biocompatible polymers (e.g., PEG) enhances stability and targeting in biological systems .

- Validation : Use UV-Vis-NIR spectroscopy to quantify absorption and thermal imaging to measure heat generation .

Q. How should researchers address contradictions in reported data on the optimal dopant concentrations for enhancing SrWO₄’s electrical conductivity?

- Systematic doping studies : Test lanthanide (e.g., Eu³⁺) or transition metal (e.g., Mo⁶⁺) dopants at 0.1–5 mol% to balance conductivity and structural stability .

- Contradiction resolution : Differences in synthesis methods (e.g., sol-gel vs. solid-state) may alter dopant incorporation efficiency. Replicate experiments under identical conditions .

- Advanced characterization : Hall effect measurements and impedance spectroscopy to quantify carrier mobility and activation energy .

Q. What experimental strategies can resolve discrepancies in SrWO₄’s thermal stability under varying atmospheric conditions?

- Thermogravimetric analysis (TGA) : Compare weight loss in inert (N₂) vs. oxidizing (O₂) atmospheres up to 1200°C .

- In-situ XRD : Monitor phase transitions (e.g., decomposition to SrO and WO₃) during heating .

- Controlled atmosphere furnaces : Isolate effects of humidity and oxygen partial pressure on stability .

Q. How does SrWO₄ compare to analogous scheelite-type compounds (e.g., CaWO₄, BaWO₄) in luminescence and catalytic applications?

- Luminescence : SrWO₄ exhibits blue emission under UV due to WO₄²⁻ charge-transfer transitions, with intensity modulated by crystallinity .

- Catalysis : SrWO₄’s higher surface energy compared to CaWO₄ enhances photocatalytic dye degradation under UV light .

- Methodology : Photoluminescence spectroscopy and degradation kinetics (e.g., methylene blue assays) for direct comparison .

Data Analysis and Contradiction Management

Q. How can researchers systematically analyze conflicting data on SrWO₄’s wear resistance in composite materials?

- Controlled variables : Standardize testing parameters (load, sliding speed, counterface material) to isolate SrWO₄’s contribution .

- Wear mechanism mapping : Use SEM-EDS to distinguish abrasive wear (grooves) vs. adhesive wear (material transfer) .

- Statistical validation : Apply ANOVA to assess significance of reinforcement percentage on wear rate .

Q. What computational tools are suitable for modeling SrWO₄’s electronic structure and defect chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.